N'-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
N'-[(3-Methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is an ethanediamide derivative characterized by a tricyclic 1-azatricyclo[7.3.1.0^{5,13}] core and a 3-methoxybenzyl substituent. The 3-methoxyphenylmethyl moiety introduces electron-donating properties, which could influence solubility, binding affinity, or metabolic stability.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-6-2-4-14(10-18)13-23-21(27)22(28)24-17-11-15-5-3-9-25-19(26)8-7-16(12-17)20(15)25/h2,4,6,10-12H,3,5,7-9,13H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXBQFLLBYVTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Comparison with Analogous Compounds
The target compound shares structural homology with other ethanediamide derivatives, differing primarily in substituent groups attached to the tricyclic core. Key analogs include:
Table 1: Comparative Analysis of Ethanediamide Derivatives
Key Observations:
Substituent Effects: The 3-methoxy group in the target compound contrasts with the chloro-methyl group in Analog 1. Methoxy groups typically enhance solubility in polar solvents (e.g., water, ethanol) compared to chloro substituents, which are hydrophobic and may hinder dissolution . Analog 2’s oxolane (tetrahydrofuran-derived) substituent is highly polar, suggesting superior solubility over both the target and Analog 1 .
Electronic and Structural Implications: highlights that isovalency (similar valence electron configurations) can lead to comparable reactivity, even with structural differences. Substituent geometry (e.g., steric bulk of 5-chloro-2-methylphenyl in Analog 1) may sterically hinder interactions with biological targets compared to the smaller 3-methoxybenzyl group in the target.
Biological Activity
N'-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its unique tricyclic structure and specific functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 350.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.41 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a comparative study of the compound's antimicrobial efficacy:
- Tested Bacteria : Staphylococcus aureus, Escherichia coli, Bacillus cereus
- Results :
- S. aureus : MIC = 0.015 mg/mL
- E. coli : MIC = 0.011 mg/mL
- B. cereus : MIC = 0.008 mg/mL
These results suggest that the compound is more effective than several standard antibiotics used in clinical settings .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines revealed that the compound exhibits low toxicity at therapeutic concentrations.
Experimental Design
- Cell Line : Human normal fetal lung fibroblast MRC-5
- Concentrations Tested : 0.1 μM, 1 μM, and 10 μM
- Results :
- Cell viability remained above 91% across all concentrations tested.
This indicates a favorable safety profile for potential therapeutic applications .
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It could modulate receptor activity that influences cellular signaling pathways related to inflammation and immune response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
